WF-47-JS03
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WF-47-JS03 is a selective and potent inhibitor of the RET kinase that can cross the blood-brain barrier. It is more than 500-fold more selective for the kinase insertion domain receptor (KDR). This compound acts on Ba/F3 cells transfected with KIF5B-RET and LC-2/ad lung cancer cells transfected with CCDC6-RET .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WF-47-JS03 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of specialized equipment and adherence to stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
WF-47-JS03 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
WF-47-JS03 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the RET kinase and its role in various biochemical pathways.
Biology: Employed in cellular assays to investigate the effects of RET kinase inhibition on cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers driven by RET kinase aberrations, such as lung adenocarcinoma.
Industry: Utilized in the development of new drugs targeting the RET kinase
Mechanism of Action
WF-47-JS03 exerts its effects by selectively inhibiting the RET kinase. This inhibition disrupts the signaling pathways mediated by the RET kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system tumors .
Comparison with Similar Compounds
WF-47-JS03 is compared with other pyrazolo[1,5-a]pyrimidine RET kinase inhibitors. Similar compounds include:
Compound 1: Another potent RET kinase inhibitor with similar selectivity and efficacy.
Compound 2: Exhibits comparable brain penetration and tumor regression properties.
Compound 3: Demonstrates a narrow therapeutic window similar to this compound
This compound stands out due to its high selectivity for the kinase insertion domain receptor and its effective brain penetration, making it a promising candidate for treating central nervous system tumors .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O2/c1-29(2)16-21(17-30(3,4)35(29)5)33-27-25(19-11-9-8-10-12-19)26(31)36-28(34-27)22(18-32-36)20-13-14-23(37-6)24(15-20)38-7/h8-15,18,21H,16-17,31H2,1-7H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWLEAMGAGYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC2=NC3=C(C=NN3C(=C2C4=CC=CC=C4)N)C5=CC(=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.